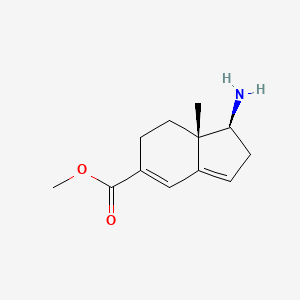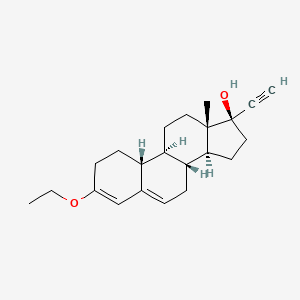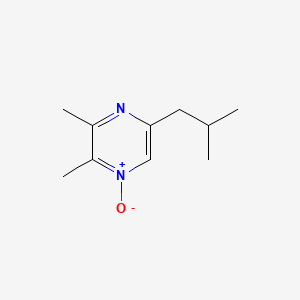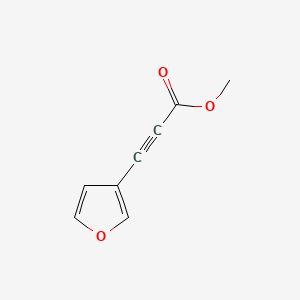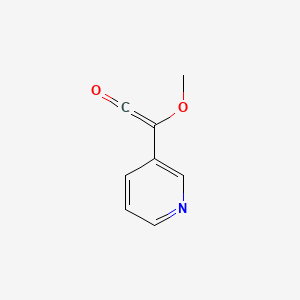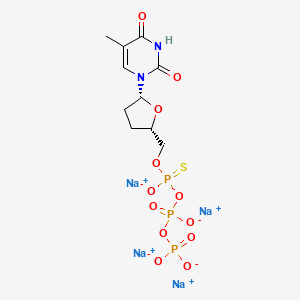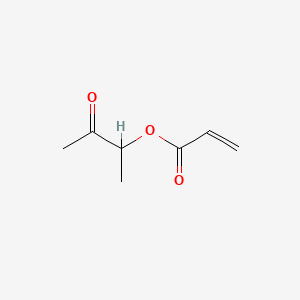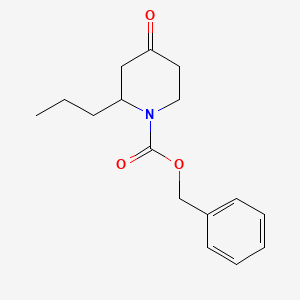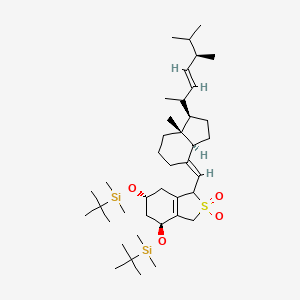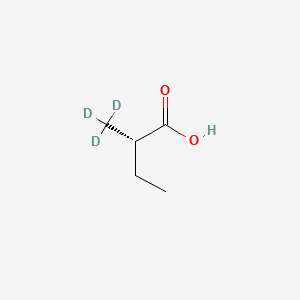
(2S)-2-(trideuteriomethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(trideuteriomethyl)butanoic acid, also known as [2,2,3,3-D4]-2-methylbutanoic acid, is a deuterated analog of the amino acid valine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biological processes. The incorporation of deuterium into valine can help in the study of protein synthesis, turnover, and degradation.
Mécanisme D'action
The mechanism of action of (2S)-2-(trideuteriomethyl)butanoic acid is similar to that of valine. It is incorporated into proteins during protein synthesis, and its presence can alter the structure and function of the protein. Deuterated amino acids can also affect the stability and turnover of proteins, leading to changes in cellular processes.
Effets Biochimiques Et Physiologiques
The incorporation of (2S)-2-(trideuteriomethyl)butanoic acid into proteins can affect their biochemical and physiological properties. Deuterium incorporation can alter the stability, folding, and function of proteins, leading to changes in cellular processes. Deuterated amino acids have also been shown to affect the metabolism of cells, leading to changes in energy production and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S)-2-(trideuteriomethyl)butanoic acid in lab experiments has several advantages. It allows for the tracking of protein turnover and degradation, which can provide valuable insights into cellular processes. Deuterated amino acids can also be used to study protein structure and function, as well as metabolism. However, there are also some limitations to using deuterated amino acids. They can be expensive and difficult to synthesize, and their incorporation into proteins can affect their properties, leading to potential artifacts in the data.
Orientations Futures
There are several future directions for the use of (2S)-2-(trideuteriomethyl)butanoic acid in scientific research. One area of interest is the study of protein turnover and degradation in disease states, such as cancer and neurodegenerative disorders. Deuterated amino acids can also be used to study the metabolism of cells and tissues, which can provide insights into metabolic disorders and diseases. Additionally, the development of new synthesis methods for deuterated amino acids could lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of (2S)-2-(trideuteriomethyl)butanoic acid involves the reaction of [2,2,3,3-D4]-2-butanone with ethylmagnesium bromide in the presence of a catalyst. The resulting product is then hydrolyzed to obtain (2S)-2-(trideuteriomethyl)butanoic acid. This synthesis method has been widely used in the production of deuterated amino acids for scientific research.
Applications De Recherche Scientifique
(2S)-2-(trideuteriomethyl)butanoic acid has been used in various scientific research studies, including protein turnover, protein synthesis, and metabolism. Deuterated amino acids can be incorporated into proteins using metabolic labeling, which allows for the tracking of protein turnover and degradation. This method has been used to study the dynamics of protein turnover in various organisms, including bacteria, yeast, and mammals.
Propriétés
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(trideuteriomethyl)butanoic acid | |
CAS RN |
1346617-08-0 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


